molecular formula C20H19FN2O6S B6521077 N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 896314-91-3

N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B6521077
CAS No.: 896314-91-3
M. Wt: 434.4 g/mol
InChI Key: JFHYZGKLSMHUAE-UHFFFAOYSA-N
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Description

This compound is a bis-furan-substituted ethanediamide featuring a 4-fluorobenzenesulfonyl group. Its structure comprises two furan-2-yl ethyl moieties linked via an ethanediamide bridge, with one arm substituted by a fluorinated arylsulfonyl group. The furan rings contribute to π-π stacking and hydrogen-bonding capabilities, common in bioactive molecules .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O6S/c21-14-5-7-16(8-6-14)30(26,27)18(17-4-2-12-29-17)13-23-20(25)19(24)22-10-9-15-3-1-11-28-15/h1-8,11-12,18H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYZGKLSMHUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 4-fluorobenzenesulfonyl chloride involves the reaction of fluorobenzene with chlorosulfonic acid, producing 4-fluorobenzenesulfonyl chloride.

  • Step 2: : Formation of N-(2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl)amine by reacting 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base like triethylamine.

  • Step 3: : Coupling Reaction : Combining the resulting intermediate with ethanediamide in a suitable solvent such as dichloromethane and using coupling reagents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) to obtain N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide.

Industrial Production Methods

  • Utilizes bulk chemicals and scaled-up reactors.

  • Optimization of yield and purity via continuous flow processes and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May undergo oxidation at the furan rings.

  • Reduction: : Possible reduction of the sulfonyl group under strong reducing conditions.

  • Substitution: : Likely electrophilic or nucleophilic substitutions at the furan or benzene rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, in aprotic solvents.

  • Substitution: : Halogenating agents, nucleophiles, in solvents like acetonitrile or dichloromethane.

Major Products

  • Oxidation: : Sulfonic acids or ketones.

  • Reduction: : Sulfoxides or sulfides.

  • Substitution: : Various halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: : Acts as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.

  • Biology: : Potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Investigated for anti-inflammatory, anticancer, or antimicrobial activities, exploiting the sulfonyl and furan functionalities.

  • Industry: : Used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

  • Biochemical Interactions: : Likely interacts with cellular proteins via sulfonyl or amide linkages.

  • Molecular Targets: : Could target enzymes, receptors, or DNA, depending on its binding affinity and specificity.

  • Pathways Involved: : May influence oxidative stress pathways, apoptosis, or signal transduction processes.

Comparison with Similar Compounds

Substituent Variations in Ethanediamide Derivatives

Key Comparisons:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-Fluorobenzenesulfonyl, two furan-2-yl ethyl ~500–550 (estimated) Electron-withdrawing F, furan-based π interactions
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide 4-Chlorobenzenesulfonyl, 2-methoxybenzyl 480.99 Cl (stronger electron withdrawal) vs. F; methoxy group enhances solubility
BA72388 () 4-Chlorophenyl ethyl, phenylpiperazine 480.99 Piperazine introduces basicity; Cl vs. F in electronic effects
  • Fluorine vs.
  • Furan vs. Piperazine : Piperazine-containing analogs (e.g., BA72388) exhibit increased basicity, altering solubility and membrane permeability compared to the target’s neutral furan rings .

Heterocyclic Modifications

Example :

  • N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (): Incorporates a 1,3-oxazinan ring instead of furan. The oxazinan ring introduces conformational rigidity and additional hydrogen-bonding sites, which may affect receptor binding kinetics .

Sulfonamide-Based Analogues

  • W-15 and W-18 (): These piperidinylidene sulfonamides share the sulfonamide motif but lack ethanediamide or furan groups. Their structural divergence highlights the target compound’s unique dual furan-ethanediamide architecture, which may confer selectivity in biological targets .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Features a nitro group and methylsulfonyl moiety. The nitro group increases electrophilicity, contrasting with the target’s fluorine substituent, which avoids such reactivity .

IR and NMR Data

  • Target Compound : Expected IR peaks at ~1250 cm⁻¹ (C=S in sulfonamide, if present) and ~1660–1680 cm⁻¹ (C=O stretch in ethanediamide), based on related structures .
  • Hydrazinecarbothioamides (): Show C=S stretches at 1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹. The absence of C=O in tautomeric triazoles (e.g., compounds 7–9) confirms structural divergence from the target .

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